5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes chlorophenyl, hydroxyphenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the chlorophenyl and methoxyphenyl groups is typically carried out through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic Acid: A monocarboxylic acid used as an intermediate in pharmaceuticals and organic synthesis.
2-Methoxyphenyl Isocyanate: A chemoselective reagent used for amine protection and deprotection sequences.
5,7-Dihydroxy-4’-Methoxyflavone: A monomethoxyflavone with potential biological activities.
Uniqueness
5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C25H22ClNO4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22ClNO4/c1-30-20-11-3-16(4-12-20)15-27-23(18-5-9-19(26)10-6-18)22(24(28)25(27)29)17-7-13-21(31-2)14-8-17/h3-14,23,28H,15H2,1-2H3 |
InChI Key |
AUKSSJMULIYYMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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